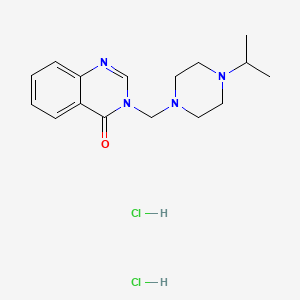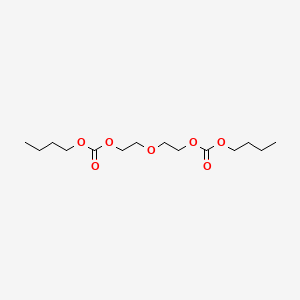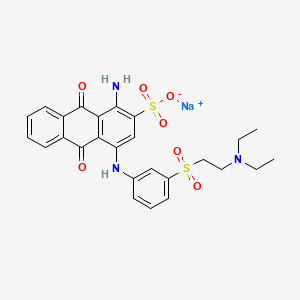
2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride typically involves the reaction of 4-aminobenzoic acid with a suitable propylating agent, followed by cyclopentylation and subsequent chlorination. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product .
化学反応の分析
Types of Reactions
2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide or amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products Formed
科学的研究の応用
2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes .
類似化合物との比較
Similar Compounds
- 2-(2-Aminobenzoyl)benzoic acid
- 2-(4-Aminophenyl)benzothiazole derivatives
- Para-aminobenzoic acid (PABA) analogs .
Uniqueness
2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
69781-38-0 |
|---|---|
分子式 |
C15H23ClN2O2 |
分子量 |
298.81 g/mol |
IUPAC名 |
1-(cyclopentylamino)propan-2-yl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-11(10-17-14-4-2-3-5-14)19-15(18)12-6-8-13(16)9-7-12;/h6-9,11,14,17H,2-5,10,16H2,1H3;1H |
InChIキー |
OTFOULVIWUOYRC-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1CCCC1)OC(=O)C2=CC=C(C=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



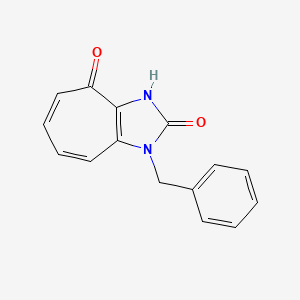
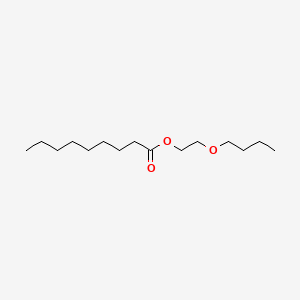





![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
